molecular formula C20H19ClN2O2 B8054463 N,N'-((1S,4R)-2-chlorocyclohex-2-ene-1,4-diyl)dibenzamide (racemic)

N,N'-((1S,4R)-2-chlorocyclohex-2-ene-1,4-diyl)dibenzamide (racemic)

Cat. No.: B8054463
M. Wt: 354.8 g/mol
InChI Key: UBJLRTZSSXFVBB-AEFFLSMTSA-N
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Description

N,N’-((1S,4R)-2-chlorocyclohex-2-ene-1,4-diyl)dibenzamide (racemic) is a chiral compound with significant potential in various fields of chemistry and biology. This compound features a cyclohexene ring substituted with a chlorine atom and two benzamide groups, making it a versatile molecule for synthetic and medicinal applications.

Properties

IUPAC Name

N-[(1R,4S)-4-benzamido-3-chlorocyclohex-2-en-1-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c21-17-13-16(22-19(24)14-7-3-1-4-8-14)11-12-18(17)23-20(25)15-9-5-2-6-10-15/h1-10,13,16,18H,11-12H2,(H,22,24)(H,23,25)/t16-,18+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJLRTZSSXFVBB-AEFFLSMTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=CC1NC(=O)C2=CC=CC=C2)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C(=C[C@@H]1NC(=O)C2=CC=CC=C2)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-((1S,4R)-2-chlorocyclohex-2-ene-1,4-diyl)dibenzamide (racemic) typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring is synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Chlorination: The cyclohexene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The chlorinated cyclohexene is reacted with benzamide in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N’-((1S,4R)-2-chlorocyclohex-2-ene-1,4-diyl)dibenzamide (racemic) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-((1S,4R)-2-chlorocyclohex-2-ene-1,4-diyl)dibenzamide (racemic) has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N,N’-((1S,4R)-2-chlorocyclohex-2-ene-1,4-diyl)dibenzamide (racemic) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-((1S,4R)-2-chlorocyclohex-2-ene-1,4-diyl)diacetamide
  • N,N’-((1S,4R)-2-chlorocyclohex-2-ene-1,4-diyl)diurea

Uniqueness

N,N’-((1S,4R)-2-chlorocyclohex-2-ene-1,4-diyl)dibenzamide (racemic) is unique due to its specific substitution pattern and the presence of benzamide groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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